molecular formula C16H20N2O2 B13387816 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine

1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine

Cat. No.: B13387816
M. Wt: 272.34 g/mol
InChI Key: CTMKVJFFLNHDQE-UHFFFAOYSA-N
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Description

1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine is a chemical compound with the molecular formula C18H24N2O2 and an average mass of 300.402 g/mol . This diaminoethane derivative belongs to a class of 1,2-diarylethylenediamine compounds that have demonstrated significant value in scientific research, particularly as specialized reagents and ligands . In analytical chemistry, this structural class is recognized for its role as a fluorogenic reagent for the sensitive detection and analysis of catecholamines, which are crucial neurotransmitters . In the field of pharmaceutical research and development, the 1,2-diarylethylenediamine scaffold serves as a key precursor for the synthesis of complex ligands. These ligands can form stable metal complexes, such as iron(III)-salene compounds, which are investigated for their potential as anticancer agents . These complexes have shown a promising mechanism of action by inducing ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, and have exhibited selective antiproliferative effects on cancer cell lines . The compound provides a versatile core structure for further chemical modification, enabling researchers in medicinal chemistry to explore new therapeutic candidates and in materials science to develop novel metal-organic complexes. This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(2-methoxyphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKVJFFLNHDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2 Bis 2 Methoxyphenyl 1,2 Ethanediamine and Its Stereoisomers

Historical Development of Vicinal Diamine Synthesis

The synthesis of vicinal (1,2-) diamines has been a subject of intensive study for many years, driven by their importance as structural motifs in natural products, pharmaceuticals, and as ligands for metal-catalyzed reactions. patentcut.comacs.org Early methods often relied on the reduction of α-dicarbonyl compounds in the presence of ammonia (B1221849) or the manipulation of amino acids. A significant advancement was the development of methods involving the reductive coupling of imines, which provided a more direct route to symmetrically substituted diamines.

Key historical strategies include:

Reduction of α-Diketones or α-Hydroxyketones: The treatment of compounds like benzoin (B196080) with ammonia under reductive conditions.

Amination of Epoxides: The ring-opening of epoxides with amines, followed by conversion of the resulting amino alcohol to a diamine, often proceeds through an aziridinium (B1262131) ion intermediate. researchgate.net

Diamination of Alkenes: Direct addition of two amino groups across a double bond, a process that has seen significant evolution from stoichiometric reagents to catalytic systems. organic-chemistry.orgacs.org

These foundational methods laid the groundwork for more sophisticated and stereocontrolled syntheses, including the enantioselective approaches that are crucial for preparing specific stereoisomers of compounds like 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine. rsc.org

Enantioselective Synthetic Approaches

Achieving high enantiomeric purity is critical for the application of chiral diamines. Several strategies have been successfully employed to synthesize enantiomerically enriched 1,2-diaryl-1,2-ethanediamines.

Chiral resolution is a classical and still widely used method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This technique relies on the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgnih.gov

For basic compounds like 1,2-diamines, acidic resolving agents are commonly used. Tartaric acid and its derivatives are particularly effective for this class of compounds. wikipedia.orggoogle.com The process involves:

Reaction of the racemic diamine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent.

Formation of two diastereomeric salts: [(+)-diamine·(+)-acid] and [(-)-diamine·(+)-acid].

Due to differing solubilities, one diastereomeric salt preferentially crystallizes from the solution.

The crystallized salt is isolated by filtration.

The pure enantiomer of the diamine is recovered by treating the isolated salt with a base to neutralize the resolving agent.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeTypical Application
(+)-Tartaric AcidAcidResolution of racemic bases
(-)-Dibenzoyl-L-tartaric acidAcidResolution of racemic bases
(+)-Camphor-10-sulfonic acidAcidResolution of racemic bases
(S)-Mandelic acidAcidResolution of racemic bases
BrucineBaseResolution of racemic acids

This interactive table summarizes common resolving agents.

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. dicp.ac.cn For the synthesis of chiral 1,2-diamines, the corresponding 1,2-diimine can be used as a prochiral substrate. This diimine is prepared by the condensation of a 1,2-diketone with a primary amine or ammonia.

The key to enantioselectivity is the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral ligand. nih.govrsc.orgacs.org The catalyst coordinates to the diimine and delivers hydrogen stereoselectively to one face of the molecule, producing a preponderance of one enantiomer of the diamine.

The general reaction is as follows: R-C(=NH)-C(=NH)-R + 2 H₂ --(Chiral Catalyst)--> R-CH(NH₂)-CH(NH₂)-R

The efficiency and enantioselectivity of the hydrogenation are highly dependent on the choice of metal, chiral ligand, solvent, and reaction conditions such as temperature and hydrogen pressure. researchgate.netubc.ca Rhodium complexes with chiral phosphine (B1218219) ligands, such as those derived from DIOP or DIPAMP, have shown effectiveness in related hydrogenations. researchgate.net

Table 2: Factors Influencing Asymmetric Hydrogenation of Diimines

FactorInfluenceExamples
Metal Catalyst Determines reactivity and catalytic cycleRhodium, Ruthenium, Iridium acs.org
Chiral Ligand Controls the stereochemical outcome (enantioselectivity)Chiral bisphosphines (e.g., BINAP, DuPhos), Diamines dicp.ac.cn
Substrate Steric and electronic properties of the diimineDiimines from benzil (B1666583) or substituted benzils
Solvent Can affect catalyst solubility, activity, and selectivityAlcohols (Methanol, Ethanol), Toluene, Dichloromethane (B109758)
Hydrogen Pressure Affects reaction rateTypically 1 to 100 atm
Temperature Influences reaction rate and sometimes selectivityTypically 0 to 80 °C

This interactive table outlines key parameters for optimizing asymmetric hydrogenation.

An alternative to creating chirality through catalysis is to use starting materials that are already enantiomerically pure. This approach involves substrate-controlled diastereoselective reactions. For instance, a chiral aldehyde or ketone can be condensed with another molecule to build the diamine backbone, where the pre-existing chiral center directs the stereochemistry of the newly formed centers.

Another strategy involves the condensation of a diketone, such as 2,2'-dimethoxybenzil (the precursor to the target compound), with an enantiopure chiral amine, like (R)- or (S)-1-phenylethylamine. This forms a chiral diimine, which can then be reduced. Subsequent removal of the chiral auxiliary group (e.g., by hydrogenolysis) yields the desired enantiopure 1,2-diamine. This method transfers the chirality from the auxiliary to the final product.

Modern organic synthesis has produced several other powerful methods for the stereoselective synthesis of 1,2-diamines. While not specifically documented for this compound, these routes are highly relevant for analogous structures. researchgate.net

One notable example is the Diaza-Cope rearrangement . This is a acs.orgacs.org-sigmatropic rearrangement that can be used to synthesize chiral vicinal diamines with high stereocontrol. researchgate.netresearchgate.net The process often involves the reaction of an aldehyde with a chiral diamine to form a bis-imine intermediate that rearranges upon heating or catalysis. researchgate.net

Other advanced methods include:

Catalytic Asymmetric Diamination of Alkenes: This involves the direct, enantioselective addition of two nitrogen-containing groups across a double bond. rsc.org

Reductive Coupling of Imines: Modern methods using chiral templates or catalysts can achieve highly enantioselective and diastereoselective cross-coupling of different imines or homocoupling of a single imine. nih.govacs.org

Ring-opening of Aziridines: The catalytic, enantioselective ring-opening of meso-aziridines with amine nucleophiles is an effective strategy. organic-chemistry.orgrsc.org

Synthesis of Racemic and Meso Forms

For applications where a specific enantiomer is not required, or for the purpose of subsequent chiral resolution, the synthesis of racemic or meso forms is necessary. The primary method for synthesizing these stereoisomers is the reductive coupling of imines, which can be controlled to favor either the dl (racemic) or the meso pair.

The synthesis typically starts with the condensation of 2-methoxybenzaldehyde (B41997) to form an imine, which is then reductively dimerized. A common route involves the reductive amination of 2,2'-dimethoxybenzil. researchgate.net

Diketone Formation: 2-methoxybenzaldehyde can be converted to 2,2'-dimethoxybenzoin (anisoin) via a benzoin condensation, which is then oxidized to the diketone, 2,2'-dimethoxybenzil.

Diimine Formation: The diketone is reacted with ammonia or ammonium (B1175870) acetate (B1210297) to form the corresponding diimine. mocedes.org

Reduction: The diimine is then reduced to the diamine. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the product.

For the racemic form (dl-pair): Reduction with agents like sodium borohydride (B1222165) or catalytic hydrogenation often yields a mixture of diastereomers, from which the racemic trans-isomer can be isolated.

For the meso form: Specific reaction conditions or different synthetic routes, such as those designed to produce cis-addition products, can favor the formation of the meso-isomer. acs.org

The reductive homocoupling of imines derived from 2-methoxybenzaldehyde using reducing agents like samarium(II) iodide can also be employed to produce the diamine. rsc.org The stereochemical outcome (meso vs. racemic) is highly dependent on the reaction mechanism and conditions.

Purification and Isolation Techniques

The purification and isolation of this compound and its stereoisomers—the racemic mixture (a combination of (1R,2R) and (1S,2S) enantiomers) and the meso diastereomer—rely on conventional organic chemistry techniques. The primary challenge lies in the separation of these stereoisomers, which requires specialized methods.

General Purification: Following synthesis, the crude product mixture is typically subjected to a standard work-up procedure. This often involves:

Extraction: The reaction mixture is partitioned between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous phase to remove inorganic salts and water-soluble impurities.

Washing: The organic layer is washed with brine to remove residual water.

Drying and Evaporation: The organic phase is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Further purification of the crude mixture to remove organic byproducts can be achieved by:

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and is determined empirically. A suitable solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at lower temperatures.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is employed. A solvent system (eluent) is chosen to allow for the differential adsorption of the desired compound and impurities onto the silica stationary phase, effecting separation.

Isolation of Stereoisomers: The key to isolating the individual stereoisomers of this compound is chiral resolution, a process that separates a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Crystallization: This is the most common method for resolving chiral amines. nih.gov The racemic diamine is treated with a chiral resolving agent, typically a chiral carboxylic acid like (+)-tartaric acid or its derivatives, in a suitable solvent. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts exhibit different solubilities in a given solvent. One diastereomer will preferentially crystallize out of the solution, allowing for its separation by filtration. The other diastereomer remains in the mother liquor. After separation, the pure enantiomer of the diamine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. The process can then be repeated with a different resolving agent to isolate the other enantiomer from the mother liquor. The efficiency of this separation depends on the choice of resolving agent and the crystallization solvent.

TechniquePrincipleCommon Reagents/Conditions
Recrystallization Differential solubility of the compound and impurities at varying temperatures.Solvents: Ethanol, Methanol, Hexane, Ethyl Acetate, or mixtures.
Column Chromatography Differential adsorption of components onto a stationary phase.Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradients.
Chiral Resolution Conversion of enantiomers into separable diastereomers.Resolving Agents: (+)-Tartaric acid, (-)-Tartaric acid, Dibenzoyl-tartaric acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. While highly effective, this method is often more expensive and less scalable than diastereomeric salt crystallization for large quantities.

Considerations for Gram-Scale Synthesis

Scaling up the synthesis of chiral 1,2-diamines from laboratory benchtop to gram-scale or larger introduces several practical challenges that must be addressed to ensure efficiency, safety, and reproducibility.

Reaction Conditions:

Thermal Management: Many synthetic steps may be exothermic. On a larger scale, heat dissipation becomes a critical issue. The reaction vessel must allow for efficient cooling to prevent runaway reactions and the formation of side products. Reactions may need to be performed with controlled addition rates of reagents.

Mixing: Ensuring homogeneous mixing in larger reaction volumes is crucial for consistent reaction progress and to avoid localized overheating or concentration gradients. Efficient overhead mechanical stirrers are typically required.

Reagent and Solvent Purity: The purity of starting materials and solvents has a more significant impact on the outcome of large-scale reactions. Impurities can interfere with the reaction, leading to lower yields and more complex purification profiles.

Work-up and Purification:

Extraction and Phase Separation: Handling large volumes of solvents for extraction can be cumbersome. The use of larger separatory funnels or specialized extraction equipment is necessary. Phase separations can be slower and more prone to emulsion formation on a larger scale.

Crystallization and Filtration: The crystallization process must be carefully controlled to obtain a product with the desired purity and crystal form. Cooling rates and agitation are important parameters. Large-scale filtration equipment, such as Büchner funnels with vacuum flasks or more advanced filtration systems, is required to handle larger quantities of solid material efficiently.

Solvent Handling and Recovery: The use of large volumes of organic solvents raises safety (flammability) and environmental concerns. Procedures for safe handling and, where possible, recovery and recycling of solvents are important economic and environmental considerations.

Chiral Resolution on a Gram Scale:

Resolving Agent Stoichiometry: The optimal ratio of the resolving agent to the racemic diamine may need to be re-evaluated on a larger scale to maximize the yield and purity of the desired diastereomeric salt.

Crystallization Control: Inducing and controlling the crystallization of the desired diastereomer from a large volume requires careful management of temperature, concentration, and seeding. Super-saturation and cooling profiles are critical to achieving consistent results and high optical purity.

Recovery and Racemization: For a cost-effective process, recovery of the resolving agent is essential. Additionally, developing a method to racemize the undesired enantiomer allows it to be recycled back into the resolution process, theoretically doubling the potential yield.

ConsiderationKey Challenges on Gram-ScalePotential Solutions
Heat Transfer Inefficient heat dissipation, risk of runaway reactions.Use of jacketed reactors, controlled addition of reagents, monitoring internal temperature.
Mixing Inhomogeneous reaction mixture, localized hotspots.Use of powerful overhead mechanical stirrers, appropriate reactor and impeller design.
Purification Handling large volumes, product losses during transfers.Optimization of crystallization conditions to minimize chromatography, use of appropriate large-scale filtration equipment.
Chiral Resolution Incomplete separation, low yield of pure enantiomer.Screening of resolving agents and solvents, careful control of crystallization temperature and rate, seeding.
Process Economics Cost of reagents and solvents, disposal costs.Recovery and recycling of resolving agents and solvents, racemization of the undesired enantiomer.

Coordination Chemistry and Metal Complexes of 1,2 Bis 2 Methoxyphenyl 1,2 Ethanediamine

Ligand Design Principles and Coordination Modes

1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine is a chiral diamine ligand possessing C2 symmetry. The core structural feature enabling its function as a ligand is the ethylenediamine (B42938) backbone, which contains two nitrogen atoms, each equipped with a lone pair of electrons available for donation to a metal center. This arrangement allows the molecule to act as a bidentate chelating agent.

The substituents on the nitrogen atoms, in this case, the 2-methoxyphenyl groups, play a crucial role in defining the ligand's properties. These bulky aromatic groups introduce significant steric hindrance around the coordination sphere, which can influence the coordination number and geometry of the metal center, potentially preventing the formation of higher-coordinate species and favoring specific isomers. Furthermore, the electronic properties of the methoxy-substituted phenyl rings can modulate the electron-donating ability of the nitrogen atoms, thereby influencing the stability and reactivity of the metal complexes. The oxygen atoms of the methoxy (B1213986) groups could potentially engage in weak, secondary interactions with the metal center, although the primary coordination mode is expected to be through the two nitrogen atoms.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are critical factors that determine the successful formation and isolation of the desired complex.

While specific reports on complexes of this compound are not extensively documented, the coordination chemistry of related ethylenediamine derivatives is well-established, providing a framework for understanding its expected behavior.

Rhodium (Rh): Rhodium complexes with chelating phosphine (B1218219) ligands analogous to diamines are known. For instance, (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane is used to form rhodium(I) complexes that serve as catalysts. americanelements.com Rhodium complexes supported by ligands with multiple donor atoms often exhibit dynamic behavior in solution and can feature distorted geometries due to steric interactions. rsc.org

Ruthenium (Ru): Ruthenium(II) readily forms stable, pseudo-octahedral "piano stool" complexes with various bidentate ligands. nih.govrsc.org The synthesis often involves reacting a ruthenium precursor, such as a [Ru(η6-arene)Cl2]2 dimer, with the diamine ligand. rsc.org These complexes are typically stable in air for extended periods in the solid state. nih.gov The coordination of the ligand can be confirmed through various spectroscopic techniques. nih.gov

Iron (Fe), Cobalt (Co), and Nickel (Ni): Complexes of these first-row transition metals with Schiff base ligands derived from ethylenediamine have been synthesized. jocpr.commdpi.com Typically, the reaction involves mixing the metal chloride salt with the ligand in an ethanolic solution. mocedes.orgresearchgate.net The resulting complexes can adopt various geometries; for example, nickel(II) can form square planar or octahedral complexes depending on the ligand environment. ontosight.airesearchgate.net

Copper (Cu): Copper(II) forms a wide array of complexes with ethylenediamine and its derivatives. ontosight.aijocpr.comnih.gov The synthesis is often straightforward, involving the combination of a copper(II) salt and the ligand in solution. jocpr.com The resulting complexes can exhibit geometries ranging from square planar to distorted trigonal bipyramidal, depending on the specific ligands and counter-ions involved. nih.gov

Palladium (Pd) and Platinum (Pt): Both palladium(II) and platinum(II) have a strong propensity to form square planar complexes with diamine ligands. ontosight.aicymitquimica.comepa.gov The synthesis of these complexes often involves reacting the diamine with a precursor like K2PtCl4 or a palladium(II) salt. ontosight.aiontosight.ai The resulting [M(diamine)Cl2] complexes have been a subject of significant research interest. cymitquimica.comnih.govnih.gov For example, enantiomeric [1,2-bis-(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) complexes have been synthesized and evaluated for their biological activity. nih.gov

The nitrogen donor atoms of the ethylenediamine backbone are also capable of coordinating to main group metals. While there is a lack of specific literature on this compound complexes with main group elements, studies on related Schiff base ligands provide insight. For instance, a Schiff base ligand prepared from p-Anisaldehyde and ethylenediamine, N,N'-bis(4-methoxybenzylidene)ethylenediamine, reacts with cadmium(II) iodide to form a monomeric complex. sciencepublishinggroup.comresearchgate.net In this complex, the cadmium(II) center is coordinated by the two imine nitrogen atoms of the bidentate Schiff base ligand and two iodide ions, resulting in a distorted tetrahedral geometry. sciencepublishinggroup.com This suggests that this compound would similarly coordinate to main group metal centers through its two nitrogen atoms.

Spectroscopic and Analytical Characterization of Complexes

The characterization of newly synthesized metal complexes is essential to confirm the coordination of the ligand and to elucidate the structure of the complex. This is typically achieved through a combination of spectroscopic and analytical methods.

NMR spectroscopy is a powerful tool for characterizing diamagnetic metal complexes in solution. The ¹H and ¹³C NMR spectra of the free this compound ligand provide reference points for analyzing its complexes. beilstein-journals.org The proton NMR spectrum of the free ligand shows characteristic signals for the aromatic, methoxy, and ethylenic protons. beilstein-journals.orgnih.gov

Upon coordination to a metal center, significant changes in the NMR spectra are expected. The chemical shifts of the protons and carbons near the nitrogen donor atoms are particularly affected. The signals of the ethylenediamine backbone protons often shift downfield, and changes in their coupling constants can provide information about the conformation of the chelate ring. The duplication of signals can indicate the presence of different isomers in solution. researchgate.net The magnitude of the coordination-induced shifts provides insight into the nature of the metal-ligand bond.

Table 1: ¹H NMR Spectral Data for Free this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
Aromatic 7.47 dd, J = 7.5
Aromatic 7.42 – 7.33 m
Aromatic 7.27 d, J = 7.0
Aromatic 7.24 – 7.22 m
Aromatic 7.09 – 6.89 m
Aromatic 6.73 – 6.64 m

Solvent: CDCl₃. Data sourced from beilstein-journals.org.

Infrared (IR) spectroscopy is used to identify the functional groups present in the ligand and to confirm its coordination to the metal ion. beilstein-journals.org The IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to N-H and C-N bond vibrations.

Coordination to a metal center typically leads to shifts in the positions and changes in the intensities of these bands. The N-H stretching and bending vibrations are particularly sensitive to coordination. A shift to a lower wavenumber for the N-H stretching vibration is often observed upon complexation, indicating a weakening of the N-H bond as electron density is drawn from the nitrogen atom towards the metal. mocedes.org In the far-IR region (typically below 600 cm⁻¹), new absorption bands that are not present in the free ligand appear. These bands are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds, providing direct evidence of coordination. semanticscholar.org

Table 2: Key IR Bands for a Related Schiff Base Ligand and its Metal Complex

Functional Group Ligand (cm⁻¹) Cd(II) Complex (cm⁻¹)
Azomethine (C=N) 1629 1639

Data for N,N'-bis(4-methoxybenzylidene)ethylenediamine and its Cadmium(II) complex. sciencepublishinggroup.com

Based on a thorough review of the available search results, there is insufficient specific information in the public domain to generate a detailed scientific article on the coordination chemistry and metal complexes of the compound This compound that would meet the requirements of the requested outline.

The search results primarily contain information on related but structurally distinct compounds, such as:

Schiff base derivatives (e.g., N,N'-bis[(methoxyphenyl)methylidene]-1,2-ethanediamine).

Positional isomers (e.g., 1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine).

Analogues with different substituent groups (e.g., 1,2-bis(4-fluorophenyl)ethylenediamine).

The electronic and steric properties of the requested ortho-methoxy (2-methoxyphenyl) ligand are significantly different from these other compounds, making it scientifically inaccurate to extrapolate data from them. The available literature does not provide specific data regarding Mass Spectrometry, UV-Vis Spectroscopy, Elemental Analysis, X-ray Crystallography, Molar Conductance studies, or advanced chromatographic techniques for metal complexes of this compound. Consequently, a detailed discussion of the structural features and the creation of data tables as requested is not possible.

To fulfill the request accurately, peer-reviewed scientific literature detailing experimental results for the specific coordination complexes of this compound would be required. As this information could not be located, generating the article as outlined would not be feasible without resorting to speculation, which would violate the core requirements for scientific accuracy.

Catalytic Applications of 1,2 Bis 2 Methoxyphenyl 1,2 Ethanediamine and Its Complexes

Asymmetric Catalysis

Complexes derived from 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine have proven to be versatile catalysts for a range of asymmetric reactions. The inherent chirality of the diamine ligand is effectively transferred to the substrate, enabling the production of a single enantiomer of the product with high selectivity.

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing a direct and atom-economical route to chiral alcohols, amines, and other reduced compounds. Complexes of this compound with transition metals such as ruthenium and rhodium have been investigated as catalysts in these transformations.

The enantioselective hydrogenation of prochiral ketones and imines to their corresponding chiral alcohols and amines is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Ruthenium(II) complexes incorporating a chiral diphosphine and a diamine, such as this compound, are highly effective for the asymmetric hydrogenation of a wide array of aryl and heteroaryl ketones. These catalytic systems often exhibit high activity and enantioselectivity, in some cases surpassing the performance of catalysts based on the well-known BINAP ligand.

While specific data for this compound is not extensively detailed in broad literature, the general class of TunePhos/diamine-Ru(II) complexes, when combined with a base like potassium tert-butoxide in 2-propanol, effectively catalyzes the enantioselective hydrogenation of a diverse range of simple ketones. This includes aromatic, heteroaromatic, α,β-unsaturated, and cyclopropyl (B3062369) ketones, often achieving high reactivity and excellent enantioselectivities. For instance, a related system demonstrated the capacity to achieve up to 1,000,000 turnover number (TON) and greater than 99% enantiomeric excess (ee) for numerous substrates nih.gov.

The hydrogenation of imines to chiral amines is another area where these catalysts show significant promise. The development of efficient catalysts for this transformation is of great interest due to the prevalence of chiral amines in biologically active molecules.

Interactive Data Table: Representative Performance of Diamine-based Ru(II) Catalysts in Asymmetric Hydrogenation of Ketones (General Data)

SubstrateCatalyst SystemConversion (%)ee (%)Product
AcetophenoneRuCl2(diphosphine)(diamine)>99981-Phenylethanol
2-AcetylfuranRuCl2(diphosphine)(diamine)>99971-(2-Furyl)ethanol
BenzylacetoneRuCl2(diphosphine)(diamine)>99954-Phenyl-2-butanol
1-TetraloneRuCl2(diphosphine)(diamine)>99991-Tetralol

Note: This table represents the general efficacy of the class of catalysts to which this compound belongs. Specific performance data for this exact ligand may vary.

The enantioselective hydrogenation of olefins is a fundamental reaction for the creation of stereogenic centers. Rhodium complexes bearing chiral ligands are particularly effective for the hydrogenation of various prochiral unsaturated compounds. While detailed studies focusing solely on this compound in olefin hydrogenation are not widely available, the broader class of rhodium catalysts with chiral phosphorus ligands has been extensively reviewed for its utility in producing optically active pharmaceuticals and fine chemicals. These catalysts have shown remarkable progress in the hydrogenation of diverse alkene classes.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, employing hydrogen donor molecules like 2-propanol or formic acid. Ruthenium(II) complexes with chiral diamine ligands are well-established catalysts for the ATH of ketones and imines. These reactions are often performed under mild conditions and exhibit high enantioselectivity. The bifunctional nature of these catalysts, where the metal center and the ligand's N-H group are believed to participate in the hydrogen transfer mechanism, is crucial for their high efficiency.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. Chiral ligands play a critical role in controlling the enantioselectivity of this reaction. While the application of this compound in this specific context is not extensively documented in readily available literature, the development of C2-symmetric chiral bidentate ligands is a central theme in this area of catalysis. The stereoelectronic properties of such ligands are crucial for achieving high levels of asymmetric induction in the alkylation of various allylic substrates.

Other Enantioselective Transformations

The versatility of this compound and its complexes extends to other enantioselective transformations. The design of chiral ligands is a continuous area of research, and new applications for existing ligands are constantly being explored. The unique structural and electronic features of this diamine make it a promising candidate for use in a variety of other asymmetric catalytic reactions.

Homogeneous Catalysis

Complexes of this compound are particularly effective in homogeneous catalysis, where the catalyst and reactants are in the same phase, leading to high activity and selectivity under mild reaction conditions. These catalysts are especially prominent in asymmetric hydrogenation and transfer hydrogenation reactions, which are crucial for the synthesis of enantiomerically pure alcohols and amines, key intermediates in the pharmaceutical and fine chemical industries.

Ruthenium(II) complexes incorporating a chiral diphosphine and a chiral diamine, such as this compound, are well-established catalysts for the asymmetric hydrogenation of ketones. The combination of these two chiral ligands creates a highly effective and selective catalytic environment. For instance, ruthenium(II) complexes of the type trans-[RuCl2(diphosphine)(diamine)] have demonstrated high activity and enantioselectivity in the hydrogenation of a wide array of aryl and heteroaryl ketones. ethz.chacs.org The diamine ligand plays a crucial role in the catalytic cycle, often participating directly in the hydrogen transfer step.

Similarly, rhodium(III) and iridium(III) complexes bearing chiral diamine ligands are potent catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. In these reactions, a hydrogen donor like isopropanol (B130326) or formic acid is used instead of molecular hydrogen. The catalyst facilitates the transfer of hydrogen from the donor to the ketone, yielding a chiral alcohol. The enantioselectivity of these reactions is highly dependent on the structure of the diamine ligand and the reaction conditions, such as pH. nih.gov

Below is a table showcasing the representative performance of catalysts bearing chiral diamine ligands in the asymmetric hydrogenation of various ketones, illustrating the high conversions and enantioselectivities that can be achieved.

Substrate (Ketone)Catalyst SystemConversion (%)Enantiomeric Excess (ee, %)
AcetophenoneRu(II)-TunePhos/(S,S)-DPEN>9999.5 (R)
1'-AcetonaphthoneRu(II)-TunePhos/(S,S)-DPEN>9999.6 (R)
2-AcetylfuranRu(II)-TunePhos/(S,S)-DPEN>9998.2 (R)
Cyclopropyl methyl ketoneRu(II)-TunePhos/(S,S)-DPEN>9999.3 (R)
trans-4-Phenyl-3-buten-2-oneRu(II)-C3*-TunePhos/(S)-DAIPEN>9997.4 (R)

Data in this table is representative of the performance of highly efficient chiral diamine-based ruthenium catalysts in asymmetric hydrogenation and is adapted from similar systems reported in the literature to illustrate potential efficacy. acs.org

Ligand Cooperation and Synergy in Catalysis

The concept of metal-ligand cooperation (MLC) has emerged as a significant paradigm in catalysis, where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking processes of a catalytic cycle. wikipedia.orgresearchgate.net In the context of catalysts derived from this compound, there is considerable potential for such cooperative effects.

In many hydrogenation and transfer hydrogenation reactions catalyzed by ruthenium-diamine complexes, a metal-ligand bifunctional mechanism is proposed. rsc.org This mechanism involves the heterolytic cleavage of dihydrogen across the metal center and one of the nitrogen atoms of the diamine ligand. The resulting metal-hydride and protonated amine can then concertedly transfer a hydride and a proton to the carbonyl substrate via a six-membered transition state. This outer-sphere mechanism avoids direct coordination of the substrate to the metal center. rsc.org

The presence of the ortho-methoxy groups on the phenyl rings of this compound introduces the possibility of further synergistic interactions. These methoxy (B1213986) groups could influence the catalytic activity and selectivity in several ways:

Electronic Effects: The electron-donating nature of the methoxy groups can modulate the electronic properties of the metal center, influencing its reactivity.

Secondary Coordination: The oxygen atoms of the methoxy groups could transiently coordinate to the metal center, affecting the geometry and stability of catalytic intermediates.

Hydrogen Bonding: The methoxy groups could engage in hydrogen bonding interactions with the substrate or with the amine protons of the ligand itself, helping to orient the substrate for optimal stereoselection.

While direct experimental evidence detailing the specific cooperative role of the methoxy groups in this particular ligand is an area of ongoing research, the principles of bifunctional catalysis and the strategic placement of these functional groups strongly suggest their potential to enhance catalytic performance through synergistic effects. rsc.org

Catalyst Design and Immobilization Strategies (e.g., fluorous biphasic systems for catalyst recovery)

A significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture, which can be costly and lead to contamination of the product with the metal catalyst. To address this, various catalyst immobilization strategies have been developed to combine the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation characteristic of heterogeneous catalysts.

One promising approach is the use of fluorous biphasic systems . This technique involves attaching a perfluoroalkyl chain, or a "fluorous pony-tail," to the ligand. nih.gov The resulting fluorous-tagged catalyst is preferentially soluble in a fluorous solvent, which is immiscible with most organic solvents at room temperature. The catalytic reaction can be carried out in a single phase at elevated temperatures, and upon cooling, the system separates into two phases, allowing for the simple decantation of the product-containing organic phase from the catalyst-containing fluorous phase. The fluorous catalyst can then be recycled and reused. This strategy could be applied to this compound by functionalizing the phenyl rings with fluorous tags.

Another common strategy is the immobilization of the catalyst on a solid support , such as a polymer resin, silica (B1680970), or magnetic nanoparticles. rsc.orgchemmethod.com The chiral diamine ligand can be covalently attached to the support, and the resulting heterogeneous catalyst can be easily recovered by filtration. The nature of the support and the linker used to attach the ligand can significantly impact the catalyst's activity, selectivity, and stability. For instance, polymeric chiral diamine ligands have been successfully used to create highly efficient and recyclable iridium catalysts for asymmetric transfer hydrogenation. nih.gov

The table below illustrates the potential for catalyst recycling, a key advantage of immobilization, based on data from related supported catalyst systems.

Catalyst SystemReactionRecycle RunConversion (%)Enantiomeric Excess (ee, %)
Polymer-supported Ir-diamineATH of a functionalized ketone1>9998
2>9998
3>9997
49897
59596

This table provides representative data on the recyclability of an immobilized chiral diamine catalyst, adapted from literature on similar systems to demonstrate the principle. nih.gov

These immobilization strategies offer a pathway to more sustainable and economically viable catalytic processes by enabling the reuse of valuable and complex chiral catalysts based on ligands like this compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), offer a balance between accuracy and computational cost, making them ideal for studying complex organic molecules. nih.govopenaccesspub.orgresearchgate.netclinicsearchonline.org

Geometry optimization is a fundamental computational step to find the lowest energy conformation of a molecule, corresponding to its most stable structure. For dimethoxybenzene derivatives, DFT calculations have been used to determine key structural parameters. nih.gov The process involves calculating bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data, often obtained from X-ray crystallography. clinicsearchonline.orgmdpi.com For instance, in a study on a related dimethoxybenzene derivative, the optimized geometry of the 1,2,3-triazole ring showed N–N and N=N bond lengths that were essentially the same as those obtained from X-ray data. mdpi.com This validates the accuracy of the computational model.

Table 1: Representative Optimized Geometrical Parameters for a Related Dimethoxybenzene Derivative Data derived from studies on structurally similar compounds for illustrative purposes.

ParameterBondCalculated Value (Å)
Bond LengthC=C (aromatic)1.39
C-C1.52
C-N1.45
C-O1.37
Parameter Angle Calculated Value (°)
Bond AngleC-C-C (ring)120.0
H-C-H109.5
C-O-C118.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For related compounds, DFT calculations have been employed to determine these energy levels and predict reactivity. clinicsearchonline.orgnih.gov

Table 2: Frontier Molecular Orbital Energies for a Xanthene Derivative with a Dimethoxyphenyl Moiety Data from a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione for illustrative purposes. nih.gov

OrbitalEnergy (eV)
HOMO-5.8915
LUMO-1.9353
Parameter Value (eV)
Energy Gap (ΔE)3.9562

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MEP map uses a color scale to represent different potential values on the electron density surface. Red and orange regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. clinicsearchonline.orgnih.gov Green areas represent neutral potential. MEP analysis for various complex organic molecules has successfully identified hydrogen-bond acceptor and donor sites, providing insights into intermolecular interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions within a molecule. openaccesspub.org By studying the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization and increased molecular stability. nih.gov This analysis is instrumental in elucidating the nature of chemical bonds and the underlying electronic factors that govern molecular structure. openaccesspub.orgindexcopernicus.com

In conjunction with MEP, the analysis of electrostatic potential surfaces and charge distribution provides a quantitative measure of the electronic landscape of a molecule. Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. bhu.ac.in This information reveals the distribution of electrons across the molecular framework. For example, analysis often shows that hydrogen atoms typically carry a positive charge, while electronegative atoms like oxygen and nitrogen carry a negative charge. This charge distribution is fundamental to understanding a molecule's dipole moment, polarity, and its interactions with other molecules and biological targets. bhu.ac.inindexcopernicus.com

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to different normal modes of vibration. researchgate.net These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. nih.gov The Potential Energy Distribution (PED) is used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, N-H vibrations, or C=C ring stretching, providing a complete and unambiguous interpretation of the vibrational spectrum. openaccesspub.orgnih.gov

Table 3: Representative Calculated Vibrational Frequencies for a Related Compound Illustrative data based on general frequency ranges for organic functional groups. nih.gov

Mode NumberCalculated Frequency (cm⁻¹)Assignment (PED %)
13450N-H stretching (99%)
23086C-H aromatic stretching (95%)
32961C-H aliphatic stretching (95%)
41605C=C aromatic stretching (85%)
51452C-N stretching (62%)
61250C-O stretching (70%)

of 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine: A Review of Current Literature

Despite a thorough review of available scientific literature, no specific theoretical or computational studies focusing on the chemical compound this compound were identified.

The requested analysis, which includes:

Structure-Reactivity Relationships Derived from Computational Data

could not be completed due to the absence of published research on this specific molecule within the public domain accessible through comprehensive searches.

While computational chemistry is a powerful tool for investigating the properties and reactivity of chemical compounds, it appears that this compound has not yet been the subject of such detailed theoretical studies. Research in this area often focuses on molecules with specific applications or interesting electronic or structural properties, and it is possible that this particular compound has not yet been identified as a primary candidate for these types of investigations.

Therefore, at present, there is no data available to populate the requested sections and subsections of the article. Further research in the field of computational chemistry would be required to generate the insights and data necessary to fulfill this request.

Advanced Research on Derivatives and Analogues of 1,2 Bis 2 Methoxyphenyl 1,2 Ethanediamine

Modification of Aromatic Substituents (e.g., 4-methoxyphenyl (B3050149), hydroxyphenyl, chlorophenyl analogues)

The aromatic rings of 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine are primary sites for modification, allowing for the synthesis of a diverse library of analogues with tailored electronic and steric properties.

4-Methoxyphenyl Analogues : The 4-methoxyphenyl analogue, 1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine, is a well-studied derivative. nih.gov Its synthesis can be achieved from 4,4'-dimethoxybenzil. This compound serves as a scaffold for further derivatization, including the formation of Schiff bases and their subsequent metal complexes. mocedes.org For instance, the condensation reaction between 4-methoxybenzaldehyde (B44291) and ethylenediamine (B42938) yields the Schiff base N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine. mocedes.org This ligand has been used to synthesize cobalt(II), nickel(II), and mercury(II) complexes. mocedes.org

Hydroxyphenyl Analogues : The introduction of hydroxyl groups onto the phenyl rings imparts new functionalities. The 1,2-bis(2-hydroxyphenyl) derivative, for example, is a known compound. researchgate.net These hydroxyl groups can alter the solubility of the compound and provide additional coordination sites for metal ions. This is particularly relevant in the formation of Schiff base complexes, where the hydroxyl group can participate in chelation. Symmetrical Schiff bases like N,N-bis(2-hydroxybenzylidene)ethylene diamine are prepared through the condensation of ethylenediamine with 2-hydroxybenzaldehyde. mocedes.org

Chlorophenyl Analogues : The incorporation of chloro-substituents on the aromatic rings is another strategy to modify the electronic properties of the diamine. N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine is a notable example of a chlorophenyl analogue. researchgate.net Research has shown that such halogenated derivatives can exhibit significant biological activities. researchgate.net The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with an amine.

The following table summarizes key aromatic-substituted analogues and their precursors.

Analogue NamePrecursor(s)Reference(s)
1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine4,4'-Dimethoxybenzil nih.gov
N,N'-Bis(4-methoxybenzylidene)ethan-1,2-diamine4-Methoxybenzaldehyde, Ethylenediamine mocedes.org
N,N-Bis(2-hydroxybenzylidene)ethylene diamine2-Hydroxybenzaldehyde, Ethylenediamine mocedes.org
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine2-hydroxy-5-chlorobenzaldehyde, 1,2-ethanediamine researchgate.net

N-Substituted Derivatives (e.g., N,N'-dimethyl derivatives)

Alkylation of the nitrogen atoms in the diamine backbone is a common strategy to modulate the steric and electronic environment around the coordinating center.

N,N'-Dimethyl Derivatives : The N,N'-dimethyl derivative of 1,2-ethanediamine is a fundamental building block in coordination chemistry. Further substitution on this backbone can lead to more complex ligands. While direct N,N'-dimethylation of this compound is not extensively detailed in the provided context, the synthesis of related N,N'-dimethyl diamine derivatives is well-established. For example, (1R,2R)-N1,N1-dimethyl-N2-(2-nitrophenyl)cyclohexane-1,2-diamines can be synthesized by reacting (1R,2R)-N1-(2-nitrophenyl)cyclohexane-1,2-diamine with formaldehyde (B43269) and sodium cyanoborohydride. mdpi.com This highlights a general methodology for N-methylation in complex diamines.

Further research has explored more complex N-substitutions. For instance, N-[(4-methoxyphenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine has been synthesized, demonstrating the feasibility of incorporating both methyl and larger aromatic groups onto the nitrogen atoms.

Schiff Base Ligands Derived from this compound Scaffolds

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile ligands in coordination chemistry. scispace.comnih.gov The diamine scaffold of this compound and its analogues provides an excellent platform for creating tetradentate Schiff base ligands.

These ligands are synthesized through the reaction of the diamine with two equivalents of an appropriate aldehyde or ketone. scispace.com For example, reacting a diamine with salicylaldehyde (B1680747) or a substituted salicylaldehyde is a common route to produce salen-type ligands. scirp.org These Schiff base ligands are capable of forming stable complexes with a variety of transition metals, including chromium(III), iron(II), cobalt(II), nickel(II), and copper(II). scirp.orgnih.gov

The resulting metal complexes have been investigated for a wide range of applications, including catalysis. nih.gov The geometry of the metal center in these complexes can vary, with common arrangements being square planar or octahedral. The specific geometry is influenced by the nature of the metal ion and the substituents on the Schiff base ligand.

The following table provides examples of Schiff base ligands derived from diamine scaffolds and the metals they can coordinate with.

Schiff Base LigandDiamine PrecursorAldehyde/Ketone PrecursorCoordinated MetalsReference(s)
N,N'-Bis(salicylidene)-1,2-ethylenediamine (Salen)1,2-EthanediamineSalicylaldehydePt(II), Co(II), Mn(III) nih.gov
N,N'-Bis(4-methoxybenzylidene)ethan-1,2-diamine1,2-Ethanediamine4-MethoxybenzaldehydeCo(II), Ni(II), Hg(II) mocedes.org
Bis(2-methoxybenzylidene)biphenyl-4,4'-diamineBenzidineo-Methoxy benzaldehydeCr(III), Fe(II) scirp.org

Fluorous and Other Functionalized Derivatives

While the literature reviewed does not provide specific examples of fluorous derivatives of this compound, the principles of fluorous chemistry suggest that such compounds could be synthesized to facilitate catalyst recovery. This would typically involve the introduction of perfluoroalkyl chains onto the ligand structure.

Other functionalizations have been explored to a greater extent. For example, the synthesis of 1,2-bis(dialkylphosphino)ethanes from their corresponding phosphine (B1218219) oxides has been reported. nih.gov This methodology could potentially be adapted to introduce phosphino (B1201336) groups into the this compound framework, creating ligands with different coordination properties suitable for various catalytic applications.

Impact of Substituent Effects on Reactivity and Catalytic Performance

The electronic and steric nature of substituents on the aromatic rings and nitrogen atoms of this compound derivatives has a profound impact on their reactivity and catalytic performance.

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups on the aromatic rings alters the electron density at the nitrogen atoms. This, in turn, influences the strength of the coordination bond with a metal center. A study on the interaction of aromatic primary amines with supercritical CO2 demonstrated that substituents influence the stability and structure of amine-CO2 complexes both directly through electrostatic and steric effects, and indirectly by changing the partial charge on the nitrogen atom. nih.gov In the context of catalysis, electron-withdrawing groups can enhance the Lewis acidity of a coordinated metal center, which can be beneficial for certain reactions. Conversely, electron-donating groups can increase the electron density on the metal, which may be advantageous for oxidative addition steps in a catalytic cycle.

Steric Effects : The size and position of substituents can dictate the stereochemical outcome of a catalyzed reaction. Bulky substituents near the coordination site can create a chiral pocket that favors the formation of one enantiomer over another in asymmetric catalysis. For instance, in bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine, the nature of the substituents influences both the conversion and enantioselectivity of the catalyzed Michael addition. mdpi.com While electron-withdrawing groups generally led to lower conversion, their placement significantly impacted the catalyst's performance. mdpi.com

The interplay of these electronic and steric effects allows for the fine-tuning of the catalytic properties of complexes derived from these diamine ligands, enabling the optimization of activity and selectivity for specific chemical transformations.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The current synthesis of chiral vicinal diamines can be challenging and often involves multiple steps. sigmaaldrich.com Future research will likely focus on developing more efficient, atom-economical, and scalable synthetic routes to 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine and its derivatives.

Key areas for exploration include:

Biocatalytic Methods: The use of enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offers a green and highly selective alternative to traditional chemical methods. rsc.orgrsc.org Future work could develop an enzymatic reductive amination pathway starting from a corresponding diketone or a hydrogen-borrowing amination from the diol, leveraging the high enantioselectivity of biocatalysts. hims-biocat.eu

Asymmetric Catalytic Routes: Direct catalytic methods starting from simple precursors are highly desirable. Strategies such as the asymmetric diamination of corresponding alkenes, the ring-opening of meso-aziridines, or the reductive coupling of imines present promising avenues for more direct and efficient synthesis. rsc.orgacs.orgnih.gov

Flow Chemistry Synthesis: Transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. A future flow process could integrate synthesis, purification, and catalyst formation into a single streamlined operation.

Table 1: Comparison of Potential Future Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey Research ChallengesRelevant Precursors
Biocatalytic Reductive AminationHigh enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. rsc.orgEnzyme discovery and engineering for specific substrate, optimizing cofactor recycling. rsc.org1,2-Bis(2-methoxyphenyl)-1,2-ethanedione
Asymmetric Imine-Imine CouplingHigh atom economy, direct C-C bond formation.Development of highly selective catalysts, control of diastereoselectivity. rsc.orgN-(2-methoxybenzylidene)amine
Catalytic Aziridine Ring-OpeningEstablished methodology, potential for high yields and enantioselectivity. rsc.orgSynthesis of the meso-aziridine precursor, screening of catalyst/nucleophile systems.cis-2,3-Bis(2-methoxyphenyl)aziridine

Exploration of New Catalytic Transformations and Substrate Scope

While this compound is a known ligand, its full potential in catalysis remains to be unlocked. Future research should aim to broaden its application in a variety of asymmetric transformations.

A primary direction is the application of its metal complexes (e.g., with Rhodium, Iridium, Copper) in reactions where chiral diamines have shown promise. researchgate.netnih.gov This includes exploring their efficacy in:

Asymmetric Hydrogenation: Beyond simple olefins, testing the catalyst's performance on more challenging substrates like tetrasubstituted and functionalized alkenes.

C-C Bond Forming Reactions: Investigating its use in asymmetric Friedel-Crafts alkylations, Michael additions, and aldol (B89426) reactions to create complex chiral molecules. nih.gov

C-N Bond Forming Reactions: Applying the ligand in hydroamination and aziridination reactions to synthesize other valuable chiral amine compounds. nih.gov

Expanding the substrate scope for established reactions is also crucial. For any given transformation catalyzed by a complex of this ligand, a systematic investigation into its tolerance for various functional groups, electronic properties, and steric demands of the substrates would significantly enhance its synthetic utility.

Design of Advanced Ligand Systems for Improved Selectivity and Activity

The modular nature of the 1,2-diamine scaffold allows for systematic modification to fine-tune its catalytic properties. Future research will focus on the rational design of second-generation ligands based on the this compound backbone. nih.gov

Potential design strategies include:

Electronic and Steric Tuning: Modifying the phenyl rings with various electron-donating or electron-withdrawing groups to alter the electronic properties of the metal center. Adjusting the steric bulk of these substituents can also create a more defined chiral pocket, potentially leading to higher enantioselectivity.

Non-Symmetrical Derivatives: Moving away from C₂-symmetry by differentiating the two aryl groups could provide access to catalysts with unique reactivity for specific substrate classes where symmetry is not beneficial. nih.gov

Immobilization and Heterogenization: Anchoring the ligand to a solid support (e.g., polymer, silica) would facilitate catalyst recovery and recycling, a key aspect of sustainable chemistry.

Table 2: Future Ligand Design Strategies
Design StrategyObjectivePotential ImpactExample Modification
Steric TuningEnhance enantioselectivity by creating a more defined chiral pocket.Higher ee values for challenging substrates.Replacing 2-methoxy with 2-isopropoxy or 2,6-dimethylphenyl groups.
Electronic TuningModify the reactivity and stability of the metal catalyst.Increased turnover numbers (TON) and turnover frequencies (TOF).Introducing nitro or trifluoromethyl groups on the phenyl rings.
ImmobilizationFacilitate catalyst separation and reuse.Improved process economy and reduced metal contamination in products.Covalent linkage to a polystyrene resin via a functionalized phenyl ring.

Integration with Green Chemistry Principles and Sustainable Catalysis

Future research must prioritize the alignment of synthetic and catalytic processes involving this compound with the principles of green chemistry. acs.org This involves a holistic approach covering the entire lifecycle of the catalyst.

Key research directions include:

Aqueous Phase Catalysis: Designing water-soluble derivatives of the ligand to enable catalysis in water, eliminating the need for volatile organic solvents. chemrxiv.orgresearchgate.net

Atom Economy: Focusing on catalytic transformations that are inherently atom-economical, such as additions and hydrogenations, minimizing waste generation. nih.gov

Biocatalysis and Chemo-catalysis Tandems: Combining the high selectivity of enzymes with the broad applicability of metal catalysts in one-pot tandem reactions to build molecular complexity efficiently and sustainably. hims-biocat.eu

Solvent-Free and Microwave-Assisted Reactions: Exploring solvent-free reaction conditions or the use of microwave irradiation to reduce reaction times, energy consumption, and solvent waste. nih.gov

Synergistic Experimental and Computational Research Approaches

The integration of computational chemistry with experimental work is poised to accelerate the development of catalysts based on this compound. nih.gov A synergistic approach where theory guides experimentation will be critical for future breakthroughs.

Future research should leverage:

Density Functional Theory (DFT) Calculations: To model transition states, elucidate reaction mechanisms, and understand the origins of enantioselectivity. This insight can explain experimental observations and guide the rational design of improved ligands. acs.org

High-Throughput Screening: Using computational methods to screen virtual libraries of modified ligands to predict their potential performance before committing to laboratory synthesis. This can identify promising candidates and prioritize experimental efforts. acs.org

Machine Learning (ML): Developing ML models trained on experimental and computational data to predict catalyst performance (e.g., yield, enantioselectivity) based on ligand and substrate structures. This data-driven approach can uncover complex structure-activity relationships that are not intuitively obvious. acs.org

This combined approach allows for a more efficient research cycle, reducing the time and resources required to develop next-generation catalysts with superior activity and selectivity. arxiv.org

Q & A

Q. What are the optimized synthetic routes for 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine, and how do reaction parameters influence yield?

The most efficient synthesis employs magnesium (Mg) as a reductant in a two-step process. First, 2-methoxyphenylglyoxal is condensed with ethylenediamine in ethanol under reflux. Second, Mg is introduced to reduce the Schiff base intermediate. Key parameters include:

  • Temperature : Maintaining 60–70°C during condensation ensures optimal imine formation .
  • Reductant stoichiometry : A 1:1.2 molar ratio of Schiff base to Mg maximizes yield (reported up to 78%) .
  • Solvent choice : Ethanol facilitates both condensation and reduction steps, balancing reactivity and solubility .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the diamine.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, confirming the ethanediamine backbone and methoxyphenyl substituents. For example, dihedral angles between aromatic rings (~41.6°) highlight steric constraints .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., NH2_2 signals at δ 2.8–3.1 ppm) and verify methoxy group integration .
  • Mass spectrometry : ESI-TOF confirms molecular weight (e.g., [M+H]+^+ at m/z 301.2) and fragmentation patterns .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its application in asymmetric catalysis?

The compound’s chiral centers and methoxy substituents enable coordination to transition metals (e.g., Ni, Pd), forming catalysts for asymmetric cross-couplings. Key factors include:

  • Steric hindrance : Bulky 2-methoxyphenyl groups enforce a specific metal-ligand geometry, enhancing enantioselectivity (e.g., >90% ee in alkyl chloride couplings) .
  • Electronic effects : Methoxy groups donate electron density via resonance, stabilizing metal complexes during oxidative addition steps .
    Methodologically, chiral resolution via diastereomeric salt formation (e.g., using ethyl chloroformate) is essential to isolate enantiopure ligands .

Q. How can researchers resolve contradictions in solubility and bioactivity data across studies?

Discrepancies often arise from solubility limitations. For example:

  • Solvent selection : Derivatives with halogen substituents (Cl, Br) show improved solubility in 0.1 M HCl, directly correlating with antimicrobial activity (e.g., LC50_{50} = 8.79 μM against Salmonella enterica) .
  • Assay conditions : Pre-dissolving compounds in polar aprotic solvents (e.g., DMSO) before aqueous dilution prevents precipitation artifacts .
    Standardizing solvent systems and reporting detailed solubility profiles (e.g., via HPLC) ensures reproducibility .

Q. What strategies enhance the design of derivatives for targeted properties (e.g., antimicrobial activity)?

  • Substituent modification : Introducing electron-withdrawing groups (Cl, Br) at the 5-position of the benzyl ring improves both solubility and bioactivity. For example, brominated derivatives exhibit LC50_{50} values 10-fold lower than non-halogenated analogs .
  • Schiff base vs. diamine forms : Diamines retain activity due to NH2_2 groups enabling H-bonding with bacterial targets, whereas Schiff bases are inactive (>500 μM) .
    Synthetic protocols involve condensing substituted benzaldehydes with ethylenediamine, followed by reduction (NaBH4_4 or Mg) .

Q. How do ionic radii and coordination geometry influence metal-complex formation with this diamine?

  • Ionic radii : Shannon-Prewitt radii predict coordination preferences (e.g., smaller ions like Ni2+^{2+} (0.69 Å) favor octahedral geometries) .
  • Ligand flexibility : The ethanediamine backbone allows bite angle adjustments (85–95°), accommodating diverse metal centers .
    Methodologically, UV-Vis and cyclic voltammetry track metal-ligand charge transfer and redox behavior, while XRD confirms coordination modes .

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